4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
Brand Name:
Vulcanchem
CAS No.:
179899-83-3
VCID:
VC20941343
InChI:
InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1
SMILES:
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N
Molecular Formula:
C9H12FNO3
Molecular Weight:
201.19 g/mol
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
CAS No.: 179899-83-3
Cat. No.: VC20941343
Molecular Formula: C9H12FNO3
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179899-83-3 |
|---|---|
| Molecular Formula | C9H12FNO3 |
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | 4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
| Standard InChI | InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1 |
| Standard InChI Key | ZJWAKMGUZLRTNE-NVNXEXLPSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N |
| SMILES | CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
| Canonical SMILES | CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator